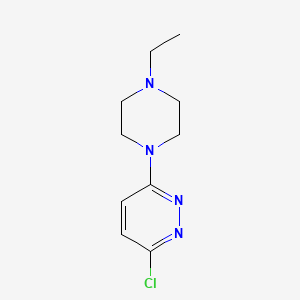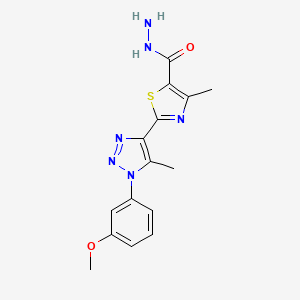![molecular formula C8H10N4S B2637071 [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine CAS No. 1782032-31-8](/img/structure/B2637071.png)
[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine” is a complex organic molecule that contains several functional groups. It has a thiophene ring, a 1,2,4-triazole ring, and a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophene and 1,2,4-triazole rings are likely to be planar due to the delocalization of electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. Thiophene derivatives are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring might contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Synthesis of Biological Compounds
The synthesis and characterization of various derivatives of 1,2,4-triazole, including [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine, have led to the development of compounds with potential for new drugs. These derivatives have been synthesized through interactions with both organic and inorganic bases, highlighting the versatility of 1,2,4-triazole derivatives in medicinal chemistry. Such compounds have been analyzed using modern physical-chemical methods, establishing their structure and potential as a foundation for the manufacture of new drugs (Safonov, Panasenko, & Knysh, 2017).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal evaluation of novel di-triazoles and triazole derivatives. These compounds have shown good activity against yeast fungi and bacteria such as Pseudomonas aeruginosa and Candida species, indicating their potential as antimicrobial agents (Ünver, Düğdü, Sancak, & Er, 2008). Another study synthesized [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, demonstrating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Antileishmanial Activity
Compounds with a 1,2,4-triazole derivative structure have been studied for their antileishmanial activity. Theoretical studies using the Density Functional Theory (DFT) method have been performed on such derivatives, and their structures and spectroscopic parameters were determined. These studies have revealed significant antiparasitic properties, particularly against Leishmania infantum, showcasing the potential of these compounds in treating parasitic infections (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Corrosion Inhibition
Research into the application of 1,2,4-triazole derivatives also extends to the field of corrosion inhibition. Benzimidazole derivatives containing the 1,2,4-triazole moiety have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. These studies indicate the potential of these compounds to serve as effective corrosion inhibitors, increasing the longevity of metal components in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Wirkmechanismus
Triazoles
are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Thiophenes
, on the other hand, are sulfur-containing heterocyclic compounds. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6/h2-4H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXDHNKKXDSQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CS2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(3-fluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2636989.png)
![4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B2636992.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B2636993.png)
![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)

![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)



![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)
![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)

![3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid](/img/structure/B2637009.png)

